molecular formula C19H16N4O2 B5641403 4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol

4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol

Cat. No.: B5641403
M. Wt: 332.4 g/mol
InChI Key: QEDAUAAKQPELDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both furan and quinazoline moieties in the structure makes this compound particularly interesting for medicinal chemistry research.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many quinazoline derivatives are used as anticancer drugs, where they inhibit specific enzymes involved in cell growth .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of a quinazoline group, one possible area of research could be in the development of new anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . The furan moiety is then introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine is reacted with the quinazoline intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the quinazoline ring can produce dihydroquinazolines .

Scientific Research Applications

4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethylamino)quinazoline: Lacks the phenolic group but shares the quinazoline and furan moieties.

    4-Aminoquinazoline: Contains the quinazoline core but lacks the furan moiety.

    Furan-2-ylmethylamine: Contains the furan moiety but lacks the quinazoline core.

Uniqueness

4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol is unique due to the presence of both furan and quinazoline moieties, which confer distinct biological activities. The combination of these two functional groups allows for enhanced interaction with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15/h1-11,24H,12H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDAUAAKQPELDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.